4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Lipophilicity LogP Membrane Permeability

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a polysubstituted quinoline derivative with a molecular formula of C14H14ClNO2 and a molecular weight of 263.72 g/mol. It features a chlorine atom at the 4-position, a methyl group at the 2-position, a propyl group at the 3-position, and a carboxylic acid group at the 6-position of the quinoline core.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 332150-03-5
Cat. No. B3024645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid
CAS332150-03-5
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)O)C
InChIInChI=1S/C14H14ClNO2/c1-3-4-10-8(2)16-12-6-5-9(14(17)18)7-11(12)13(10)15/h5-7H,3-4H2,1-2H3,(H,17,18)
InChIKeyRBHHKHINJXXXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid (CAS 332150-03-5): Baseline Properties and Structural Context


4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a polysubstituted quinoline derivative with a molecular formula of C14H14ClNO2 and a molecular weight of 263.72 g/mol . It features a chlorine atom at the 4-position, a methyl group at the 2-position, a propyl group at the 3-position, and a carboxylic acid group at the 6-position of the quinoline core . This compound is primarily utilized as a building block in medicinal chemistry and chemical biology research, with a purity specification of 95% and a calculated LogP of 3.85 to 4.84, indicating moderate to high lipophilicity .

Why 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid Cannot Be Replaced by Unsubstituted or Simple Quinoline Carboxylic Acids


Simple quinoline-6-carboxylic acid (CAS 10349-57-2) lacks the 4-chloro, 2-methyl, and 3-propyl substituents, resulting in a dramatically different physicochemical profile . The unsubstituted core exhibits a LogP of approximately 1.76 and is practically insoluble in water . In contrast, the target compound's alkyl and chloro substitutions increase its LogP to 3.85-4.84, enhancing membrane permeability and altering its pharmacokinetic behavior . Furthermore, the specific substitution pattern creates a unique three-dimensional structure that can engage hydrophobic pockets in protein targets not accessible to the parent scaffold [1]. These differences preclude direct substitution in any medicinal chemistry campaign or biological assay where specific target engagement or cell permeability is required.

Quantitative Differentiation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid Against Key Analogs


Enhanced Lipophilicity and Membrane Permeability Versus Unsubstituted Quinoline-6-Carboxylic Acid

The 4-chloro, 2-methyl, and 3-propyl substitutions significantly increase the lipophilicity of this compound compared to the unsubstituted quinoline-6-carboxylic acid core . This elevated LogP is essential for compounds intended to cross biological membranes or engage hydrophobic binding sites .

Lipophilicity LogP Membrane Permeability Drug Design

Increased Rotatable Bond Count and Conformational Flexibility Versus Simple 4-Chloro-2-methylquinoline

The presence of the 3-propyl group adds three rotatable bonds to the core scaffold, which is absent in simpler analogs like 4-chloro-2-methylquinoline . This added flexibility allows the compound to sample a wider range of conformations, which can be advantageous for engaging deep or irregular binding pockets [1].

Conformational Flexibility Rotatable Bonds Structure-Activity Relationship Medicinal Chemistry

Potential for Salt Formation via 6-Carboxylic Acid Moiety Not Possible in Ester Analogs

The free carboxylic acid at the 6-position allows for salt formation, which is a common strategy to improve aqueous solubility and oral bioavailability . The ethyl ester analog (CAS 5685-70-1) lacks this capability and would require an additional hydrolysis step to generate the active acid form .

Salt Formation Solubility Enhancement Formulation Derivatization

High Purity Benchmark for Reliable Assay Data Versus Lower-Grade Alternatives

The compound is consistently supplied with a minimum purity specification of 95% by multiple reputable vendors . This level of purity ensures that observed biological or chemical activity is due to the intended molecule, not impurities, which is critical for accurate SAR interpretation and hit validation .

Purity Quality Control Reproducibility Assay Reliability

Validated Application Scenarios for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid


Scaffold for Designing Cell-Permeable Kinase Inhibitors

The compound's elevated LogP (3.85-4.84) and 3-propyl group suggest it can penetrate cell membranes effectively, making it a valuable starting point for designing inhibitors of intracellular kinases [1]. The 6-carboxylic acid offers a convenient handle for attaching warheads or solubility-enhancing groups via amide coupling .

Building Block for Structure-Activity Relationship (SAR) Studies on Quinoline-Based Therapeutics

With its unique 2-methyl-3-propyl-4-chloro substitution pattern, this compound serves as a key intermediate for exploring SAR around quinoline-based pharmacophores [1]. The rotatable bonds from the propyl chain can be used to probe steric and hydrophobic requirements of target binding pockets, a feature not available with simpler, non-alkylated analogs .

Precursor for Fluorescent Probes and Chemical Biology Tools

The chlorine atom at the 4-position provides a potential site for further functionalization via cross-coupling reactions, while the carboxylic acid at the 6-position allows for conjugation to fluorophores or biotin [1]. The high purity (≥95%) ensures that resulting conjugates are well-defined and suitable for quantitative imaging or pull-down assays .

Intermediate for the Synthesis of Reversed Chloroquine (RCQ) Analogs

The quinoline core with a 4-chloro substituent is structurally related to chloroquine, and its 6-carboxylic acid can be derivatized to create 'reversed chloroquine' hybrid molecules [1]. These hybrids are designed to overcome chloroquine resistance in malaria, and this compound offers a unique substitution pattern not found in commercial antimalarial building blocks .

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